2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, 5-methyl-3-amino-1,2-oxazole, and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one has been studied for its potential antimicrobial, antifungal, and anticancer activities. It is often used in assays to evaluate its biological effects.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazolidin-4-one: Lacks the oxazole ring, which may affect its biological activity.
3-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one: Lacks the chlorophenyl group, which may influence its chemical reactivity.
Uniqueness
The presence of both the chlorophenyl and oxazole rings in 2-(4-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one gives it unique chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C13H11ClN2O2S |
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Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-6-11(15-18-8)16-12(17)7-19-13(16)9-2-4-10(14)5-3-9/h2-6,13H,7H2,1H3 |
InChI Key |
HPGNGRKYWBOWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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